molecular formula C11H11NO4 B14491446 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one CAS No. 63179-47-5

5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one

Cat. No.: B14491446
CAS No.: 63179-47-5
M. Wt: 221.21 g/mol
InChI Key: QMIIXMVFOBKKKE-UHFFFAOYSA-N
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Description

5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is part of the oxazolidinone family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one typically involves the reaction of 2-methoxyphenol with an appropriate oxazolidinone precursor under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine) in the presence of a catalyst such as iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the growth of microorganisms by interfering with their cell wall synthesis or protein production . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(2-Methoxyphenoxy)methyl]-1,3-oxazol-2(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group contributes to its potential biological activity and its ability to participate in various chemical reactions.

Properties

CAS No.

63179-47-5

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5-[(2-methoxyphenoxy)methyl]-3H-1,3-oxazol-2-one

InChI

InChI=1S/C11H11NO4/c1-14-9-4-2-3-5-10(9)15-7-8-6-12-11(13)16-8/h2-6H,7H2,1H3,(H,12,13)

InChI Key

QMIIXMVFOBKKKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CNC(=O)O2

Origin of Product

United States

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